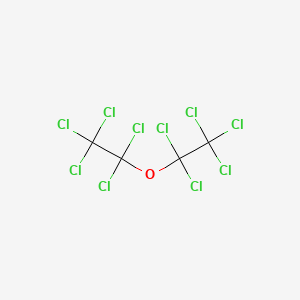
Difluoro(nitro)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoro(nitro)acetyl chloride is a chemical compound characterized by the presence of two fluorine atoms, a nitro group, and an acetyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Difluoro(nitro)acetyl chloride can be synthesized through various methods. One common approach involves the fluorination of nitroacetyl chloride using suitable fluorinating agents. For instance, the reaction of nitroacetyl chloride with sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and controlled fluorination. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Difluoro(nitro)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of difluoro(nitro)acetic acid or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of difluoro(nitro)acetamides or difluoro(nitro)esters.
Reduction: Formation of difluoro(amino)acetyl chloride.
Oxidation: Formation of difluoro(nitro)acetic acid.
Wissenschaftliche Forschungsanwendungen
Difluoro(nitro)acetyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of fluorinated drugs with enhanced metabolic stability.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of difluoro(nitro)acetyl chloride involves its reactivity with various nucleophiles and electrophiles. The presence of the nitro group and the acetyl chloride moiety makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoroacetyl chloride: Lacks the nitro group, making it less reactive in certain substitution reactions.
Nitroacetyl chloride: Lacks the fluorine atoms, resulting in different reactivity and applications.
Trifluoroacetyl chloride: Contains three fluorine atoms, leading to different chemical properties and uses.
Uniqueness
Difluoro(nitro)acetyl chloride is unique due to the combination of the nitro group and the difluoroacetyl moiety. This combination imparts distinct reactivity and potential for diverse applications in synthetic chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
336-94-7 |
|---|---|
Molekularformel |
C2ClF2NO3 |
Molekulargewicht |
159.47 g/mol |
IUPAC-Name |
2,2-difluoro-2-nitroacetyl chloride |
InChI |
InChI=1S/C2ClF2NO3/c3-1(7)2(4,5)6(8)9 |
InChI-Schlüssel |
SYWZNJLODUMQGB-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C([N+](=O)[O-])(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)

![9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14748977.png)


![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate](/img/structure/B14748983.png)
![Dimethyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14748985.png)
![benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate](/img/structure/B14748987.png)




